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Compound of Interest

Compound Name: Pigment orange 16

Cat. No.: B021492 Get Quote

C.I. Number: 21160 | CAS Number: 6505-28-8 | Chemical Formula: C₃₄H₃₂N₆O₆

This technical guide provides a comprehensive overview of the toxicological profile of Pigment
Orange 16 (C.I. 21160), a disazo pigment belonging to the diarylide family. The information is

intended for researchers, scientists, and drug development professionals to support safety

assessments and inform handling procedures.

Executive Summary
Pigment Orange 16 exhibits a low order of acute toxicity via oral and dermal routes. It is not

classified as a skin or eye irritant. Genotoxicity studies, including bacterial reverse mutation

assays (Ames test) and in vitro chromosomal aberration tests, have consistently shown

negative results. While long-term carcinogenicity studies on Pigment Orange 16 are not

readily available, a significant toxicological consideration is its potential to be metabolized to

3,3'-dimethoxybenzidine. This metabolite is classified by the National Toxicology Program

(NTP) as "reasonably anticipated to be a human carcinogen".[1][2][3] The carcinogenic

mechanism of 3,3'-dimethoxybenzidine is believed to involve metabolic activation to reactive

intermediates that can form DNA adducts, leading to genetic mutations and potentially tumor

initiation.
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Property Value

Synonyms Dianisidine Orange, Permanent Orange G

Molecular Weight 620.65 g/mol

Physical State Orange powder

Solubility Insoluble in water and ethanol

Toxicological Data
Acute Toxicity
Pigment Orange 16 demonstrates low acute toxicity in animal studies.

Test Species Route Value Reference

LD₅₀ Rat Oral > 2000 mg/kg bw [4]

LD₅₀ Rat Oral > 2400 mg/kg bw [1]

LD₅₀ Rat Oral > 5000 mg/kg bw [5]

LD₅₀ Rat Dermal > 2000 mg/kg bw [6]

Skin and Eye Irritation
The pigment is not considered to be an irritant to the skin or eyes.

Test Species Result Reference

Skin Irritation Rabbit Not irritating [1]

Eye Irritation Rabbit Not irritating [1]

Sub-acute Toxicity
A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect

Level (NOAEL).
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Study Species
Dose
Levels

NOAEL
Key
Findings

Reference

28-day Oral Rat

0, 100, 300,

1000

mg/kg/day

1000

mg/kg/day

No deaths or

treatment-

related

adverse

effects

observed.

[4]

Genotoxicity
Pigment Orange 16 has not shown evidence of mutagenic or clastogenic activity in standard in

vitro tests.

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

Salmonella

typhimurium

With and without

S9
Negative [7][8]

In Vitro

Chromosomal

Aberration

Chinese Hamster

Lung (CHL/IU)

cells

With and without

S9
Negative [4]

Carcinogenicity
There is no direct evidence to suggest that Pigment Orange 16 itself is carcinogenic. However,

the primary concern stems from its metabolic breakdown product, 3,3'-dimethoxybenzidine.[1]

[2][3]

The National Toxicology Program (NTP) has conducted carcinogenesis studies on 3,3'-

dimethoxybenzidine dihydrochloride in rats. Oral administration in drinking water led to an

increased incidence of tumors in various organs, including the Zymbal gland, skin, intestine,

and urinary bladder.[1][9] Based on this sufficient evidence in experimental animals, 3,3'-

dimethoxybenzidine is listed as "reasonably anticipated to be a human carcinogen".[1][2]
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Metabolism and Toxicokinetics
The azo bonds in Pigment Orange 16 can be cleaved by azoreductases, enzymes present in

intestinal microflora and to a lesser extent in the liver.[10] This metabolic process releases 3,3'-

dimethoxybenzidine.

Pigment Orange 16 Azo Reduction
(Intestinal Microbiota, Liver Azoreductases) 3,3'-Dimethoxybenzidine

Click to download full resolution via product page

Metabolism of Pigment Orange 16.

Signaling Pathways in Carcinogenicity of 3,3'-
Dimethoxybenzidine
The carcinogenicity of 3,3'-dimethoxybenzidine is believed to be initiated by its metabolic

activation into reactive electrophilic species that can bind to DNA, forming DNA adducts. These

adducts can lead to mutations in critical genes, such as tumor suppressor genes and

oncogenes, ultimately disrupting normal cellular signaling pathways and promoting

tumorigenesis.
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Metabolic Activation

Cellular Effects

3,3'-Dimethoxybenzidine

Metabolic Activation
(e.g., N-oxidation, N-acetylation)

Reactive Electrophilic
Intermediates

DNA Adduct Formation

Binds to DNA

Mutations in DNA
(e.g., in p53, Ras)

Disruption of Cellular
Signaling Pathways

(e.g., cell cycle, apoptosis)

Tumorigenesis
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Proposed Carcinogenic Signaling Pathway of 3,3'-Dimethoxybenzidine.
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Experimental Protocols
Acute Oral Toxicity (as per OECD Guideline 401)

Test Species: Rat (e.g., Sprague-Dawley).

Administration: A single oral dose of the test substance is administered by gavage.

Dose Levels: A limit test at 2000 mg/kg body weight is typically performed.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body

weight changes for at least 14 days.

Endpoint: Determination of the LD₅₀ value or assessment of acute toxic effects at the limit

dose.

Bacterial Reverse Mutation Assay (Ames Test) (as per
OECD Guideline 471)

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Method: The plate incorporation method or pre-incubation method is used. The test

substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction

are combined in a soft agar and poured onto a minimal agar plate.

Dose Levels: At least five different concentrations of the test substance are used.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic

if it causes a dose-related increase in the number of revertant colonies.
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Preparation

Test Substance
(Pigment Orange 16)

Mix Components in Soft Agar

Bacterial Strain
(e.g., S. typhimurium)

S9 Mix
(for metabolic activation)

optional

Pour onto Minimal Agar Plate

Incubate at 37°C for 48-72h

Count Revertant Colonies

Click to download full resolution via product page

Ames Test Experimental Workflow.

In Vitro Chromosomal Aberration Test (as per OECD
Guideline 473)

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or Chinese

Hamster Lung (CHL) cells.[11][12][13][14]

Method: Cells are exposed to the test substance for a short (e.g., 3-6 hours) or continuous

(e.g., 18-24 hours) period, both with and without metabolic activation (S9).

Harvest: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and

slides are prepared for chromosome analysis.
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Analysis: At least 200 metaphases per concentration are scored for structural chromosomal

aberrations.

Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-

dependent increase in the frequency of cells with chromosomal aberrations.

Conclusion
Pigment Orange 16 exhibits a low level of acute toxicity and is not a skin or eye irritant. It is

not genotoxic in in vitro assays. The primary toxicological concern is its potential to be

metabolized to 3,3'-dimethoxybenzidine, a substance classified as "reasonably anticipated to

be a human carcinogen". Risk assessment for Pigment Orange 16 should therefore consider

the potential for this metabolic conversion and subsequent exposure to 3,3'-

dimethoxybenzidine. Appropriate handling procedures to minimize dust inhalation and skin

contact are recommended to limit potential exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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